N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 868969-81-7
VCID: VC4214102
InChI: InChI=1S/C20H18N6O2S/c1-2-28-16-6-4-3-5-15(16)22-18(27)13-29-19-8-7-17-23-24-20(26(17)25-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Molecular Formula: C20H18N6O2S
Molecular Weight: 406.46

N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

CAS No.: 868969-81-7

Cat. No.: VC4214102

Molecular Formula: C20H18N6O2S

Molecular Weight: 406.46

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide - 868969-81-7

Specification

CAS No. 868969-81-7
Molecular Formula C20H18N6O2S
Molecular Weight 406.46
IUPAC Name N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H18N6O2S/c1-2-28-16-6-4-3-5-15(16)22-18(27)13-29-19-8-7-17-23-24-20(26(17)25-19)14-9-11-21-12-10-14/h3-12H,2,13H2,1H3,(H,22,27)
Standard InChI Key OKAAYLHVIGPLOW-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2

Introduction

N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, and pyridazine moieties, which contribute to its diverse chemical reactivity and biological activity. It is classified under organic compounds with potential pharmaceutical applications, particularly in medicinal chemistry.

Synthesis

The synthesis of N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. Key conditions include:

  • Temperature: Controlled to optimize reaction rates.

  • Solvent Choice: Dimethyl sulfoxide or ethanol are commonly used.

  • Catalysts: Triethylamine may be employed to enhance reaction efficiency.

  • Reaction Monitoring: Techniques like thin-layer chromatography and high-performance liquid chromatography are used to track progress.

Potential Applications

N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide holds potential applications in scientific research, particularly in medicinal chemistry. Its unique structure suggests potential biological activity, which could be explored in drug discovery processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(pyridin-4-yl)- triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves interactions with specific molecular targets. Experimental data from biological assays would provide insights into its efficacy and specificity against intended targets.

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